Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate

Description

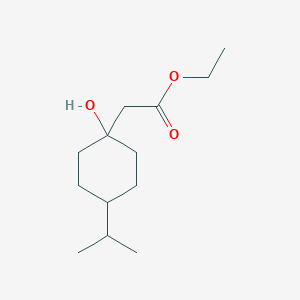

Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate is a cyclohexane-derived ester characterized by a hydroxyl group at the 1-position and an isopropyl substituent at the 4-position of the cyclohexyl ring, coupled with an ethyl acetate moiety.

Properties

Molecular Formula |

C13H24O3 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

ethyl 2-(1-hydroxy-4-propan-2-ylcyclohexyl)acetate |

InChI |

InChI=1S/C13H24O3/c1-4-16-12(14)9-13(15)7-5-11(6-8-13)10(2)3/h10-11,15H,4-9H2,1-3H3 |

InChI Key |

PSWQPFVDYARLQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCC(CC1)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid and ethanol.

Reduction: 2-(1-hydroxy-4-isopropylcyclohexyl)ethanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinctiveness arises from the interplay of its hydroxyl group, isopropyl substituent, and ester functionality. Below is a systematic comparison with key analogs:

Ethyl 2-(4-Phenylcyclohexyl)Acetate

- Structural Difference : Replaces the isopropyl group with a phenyl ring.

- Biological activity may shift toward aromatic receptor targets .

- Synthetic Route: Prepared via esterification of 4-phenylcyclohexylacetic acid with ethanol under reflux conditions .

Ethyl 2-(4-Ethyl-1-Hydroxycyclohexyl)Acetate

- Structural Difference : Substitutes isopropyl with an ethyl group.

- Studies indicate moderate antioxidant and high antibacterial activity, attributed to the hydroxyl group’s hydrogen-bonding capacity .

- Biological Activity : Demonstrates enzyme modulation via hydroxy-mediated interactions, a feature likely shared with the target compound .

Ethyl 2-(1-Hydroxycyclohexyl)Acetate

- Structural Difference : Lacks the 4-isopropyl substituent.

- Retains hydrogen-bonding capacity, enabling moderate neuroprotective effects .

Ethyl 2-(4,4-Difluorocyclohexyl)Acetate

- Structural Difference : Features two fluorine atoms at the 4-position instead of isopropyl.

- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Such halogenated analogs are often prioritized in drug development for improved pharmacokinetics .

Comparative Data Table

| Compound | Substituent | Key Properties | Biological Activity |

|---|---|---|---|

| Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate | 4-isopropyl, 1-OH | High lipophilicity; moderate solubility in ethanol | Predicted enzyme/receptor interaction |

| Ethyl 2-(4-phenylcyclohexyl)acetate | 4-phenyl | Enhanced π-π stacking; low polarity | Aromatic target affinity |

| Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate | 4-ethyl, 1-OH | Balanced steric profile; high antibacterial activity | Enzyme modulation |

| Ethyl 2-(1-hydroxycyclohexyl)acetate | 1-OH | Moderate hydrophilicity; limited membrane permeability | Neuroprotective effects |

| Ethyl 2-(4,4-difluorocyclohexyl)acetate | 4,4-diF | Enhanced metabolic stability; high bioavailability | Drug candidate potential |

Research Findings and Unique Features

- Steric and Electronic Effects : The isopropyl group in the target compound introduces significant steric hindrance, which may limit binding to flat active sites but enhance selectivity for hydrophobic pockets in enzymes or receptors .

- Hydrogen-Bonding Capacity : The hydroxyl group enables interactions with polar residues in biological targets, a feature shared with Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate, which exhibits high antibacterial activity via this mechanism .

- Comparative Reactivity : Unlike fluorinated analogs (e.g., Ethyl 2-(4,4-difluorocyclohexyl)acetate), the target compound lacks electron-withdrawing groups, making it less resistant to nucleophilic attack but more reactive in ester hydrolysis .

Biological Activity

Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a cyclohexane ring with hydroxyl and ethyl acetate functional groups. The presence of the isopropyl group contributes to its steric properties, influencing its biological interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of cyclohexanol compounds exhibit significant antimicrobial properties. This compound has shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α when cells were treated with this compound. The IC50 values for these effects were found to be approximately 30 µg/mL, indicating a moderate anti-inflammatory activity .

3. Cytotoxicity and Cancer Research

This compound has been subjected to cytotoxicity assays against various cancer cell lines. The compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 25 µg/mL, while showing lower toxicity towards normal fibroblast cells. This selectivity highlights its potential for further development as an anticancer therapeutic .

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | |

| Escherichia coli | 150 | ||

| Anti-inflammatory | Cytokine production | 30 | |

| Cytotoxicity | MCF-7 (breast cancer) | 25 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various cyclohexanol derivatives included this compound. The results indicated that the compound not only inhibited bacterial growth but also showed potential synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on the anti-inflammatory mechanism, researchers treated macrophage-like cells with this compound and observed a significant decrease in NF-kB activation, suggesting that the compound may exert its anti-inflammatory effects through modulation of key signaling pathways involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.